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Compound of Interest

(4-tert-Butylphenyl)difluoroacetic
Compound Name: d
aci

Cat. No.: B3030901

An In-depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid: Structure, Synthesis,
and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-tert-butylphenyl)difluoroacetic
acid, a fluorinated organic compound of significant interest to researchers in medicinal
chemistry and drug development. We will delve into the molecule's structural attributes, its
physicochemical properties, a robust methodology for its synthesis and characterization, and
the scientific rationale for its potential applications in modern therapeutics.

The Strategic Role of Organofluorine Compounds in
Drug Design

The intentional introduction of fluorine into bioactive molecules is a cornerstone of modern drug
discovery.[1] Approximately 20% of all pharmaceuticals on the market are organofluorine
compounds, a testament to the unique and advantageous properties that fluorine imparts.[2]
The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances the
metabolic stability of drug candidates by making them less susceptible to enzymatic
degradation.[3]

Furthermore, fluorine's high electronegativity (3.98 on the Pauling scale) profoundly influences
the electronic distribution within a molecule.[4] This can alter the acidity or basicity (pKa) of
nearby functional groups, modify dipole moments, and ultimately change the compound's
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reactivity and binding affinity to biological targets.[2] Specifically, the a,a-difluoroacetic acid
moiety is a valuable pharmacophore. The two fluorine atoms on the alpha-carbon create a
strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid
group compared to its non-fluorinated analogues.[5] This modulation of pKa can be critical for
optimizing a drug's solubility, cell permeability, and target engagement.

(4-tert-Butylphenyl)difluoroacetic acid combines this potent acidic head with a lipophilic talil,
creating a molecule with a fascinating property profile for systematic investigation.

Molecular Architecture and Physicochemical Profile

The structure of (4-tert-Butylphenyl)difluoroacetic acid, CAS Number 1027514-14-2, is
characterized by two key functional domains: the aromatic lipophilic region and the polar acidic
region.[6][7]

¢ The (4-tert-Butylphenyl) Group: This bulky, non-polar moiety serves as the molecule's
lipophilic anchor. The tert-butyl group provides significant steric hindrance, which can
influence how the molecule fits into a receptor's binding pocket and can shield it from certain
metabolic enzymes. Its primary contribution is to increase lipophilicity, which enhances the
rates of absorption and transport of drugs in vivo.[4]

o The Difluoroacetic Acid Group: As discussed, the geminal difluoride arrangement is a
powerful electron-withdrawing group. This makes the carboxylic proton significantly more
acidic than in the parent (4-tert-Butylphenyl)acetic acid.[5] This functional group can act as a
hydrogen bond donor and acceptor, critical for interactions with biological targets.

These two components create an amphiphilic molecule with distinct properties that can be
exploited in drug design.

Table 1: Physicochemical Properties of (4-tert-
Butylphenyl)difluoroacetic acid
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Property Value Source
CAS Number 1027514-14-2 [6L.[7]
Molecular Formula C12H14F202 [8]
Molecular Weight 228.24 g/mol [8]
White to off-white solid )
Appearance ) General Observation
(predicted)

~1.33 (estimated based on
pKa _ L [°]
difluoroacetic acid)

- Soluble in organic solvents
Solubility [10]
(e.g., DCM, EtOAc, MeOH)

Synthesis and Purification Workflow

While numerous methods exist for the synthesis of a,a-difluoroaryl-acetic acids, a definitive,
published protocol for this specific molecule is not readily available.[11] Therefore, we present
a robust, logical, and experimentally sound hypothetical synthesis based on established
organofluorine chemistry principles. The proposed pathway begins with the commercially
available (4-tert-butylphenyl)acetic acid.

Diagram 1: Proposed Synthesis Pathway

(4-tert-Butylphenyl)difluoroacetic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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